molecular formula C25H18F3NO5S B11633024 (2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

Cat. No.: B11633024
M. Wt: 501.5 g/mol
InChI Key: WFDKIJIKSXILPB-HAHDFKILSA-N
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Description

(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes furan, phenylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of furan-2-ylmethylamine, followed by its reaction with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions with appropriate reagents to introduce the trifluoromethyl and prop-2-enamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furan and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups onto the furan or phenyl rings.

Scientific Research Applications

(2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and furan derivatives, such as:

  • N-(furan-2-ylmethyl)-2-(phenylsulfonyl)acetamide
  • 2-(phenylsulfonyl)-3-(furan-2-yl)prop-2-enamide

Uniqueness

The uniqueness of (2Z)-N-(furan-2-ylmethyl)-2-(phenylsulfonyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C25H18F3NO5S

Molecular Weight

501.5 g/mol

IUPAC Name

(Z)-2-(benzenesulfonyl)-N-(furan-2-ylmethyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide

InChI

InChI=1S/C25H18F3NO5S/c26-25(27,28)18-7-4-6-17(14-18)22-12-11-19(34-22)15-23(24(30)29-16-20-8-5-13-33-20)35(31,32)21-9-2-1-3-10-21/h1-15H,16H2,(H,29,30)/b23-15-

InChI Key

WFDKIJIKSXILPB-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

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